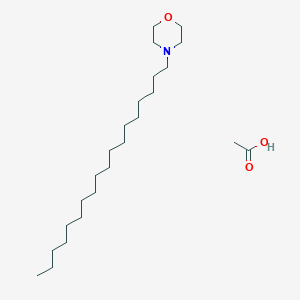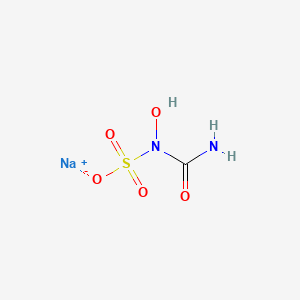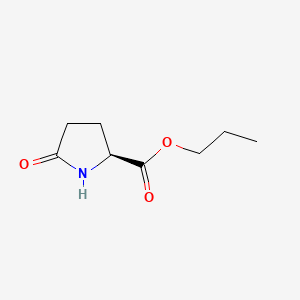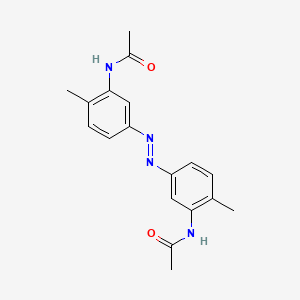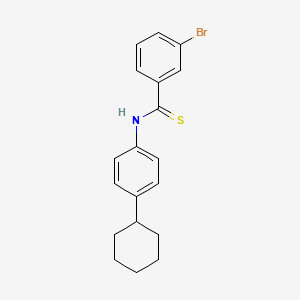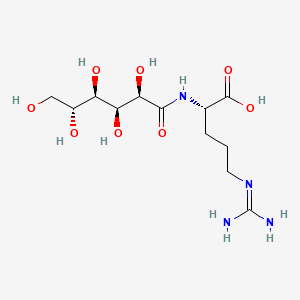
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This compound is known for its unique structure, which includes two amino groups and a triazinyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is used as an intermediate in the synthesis of other complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of high-energy materials, such as solid propellants and explosives. It is also utilized in the synthesis of nitrogen-rich compounds for various applications .
Wirkmechanismus
The mechanism of action of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use as an antitumor agent or in industrial processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-1,3,5-triazine: Another triazine derivative with similar structural features.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule combining triazine and coumarin structures.
1,3,5-Triazin-2(1H)-one, 4,6-diamino-:
Uniqueness: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is unique due to its dual amino groups and triazinyl structure, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
31962-32-0 |
|---|---|
Molekularformel |
C5H10N6O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
[(4,6-diamino-1,3,5-triazin-2-yl)-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C5H10N6O2/c6-3-8-4(7)10-5(9-3)11(1-12)2-13/h12-13H,1-2H2,(H4,6,7,8,9,10) |
InChI-Schlüssel |
LTHDXRBQYLHLTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(CO)C1=NC(=NC(=N1)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
